molecular formula C16H14F2N2O B11807112 3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one

3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one

Cat. No.: B11807112
M. Wt: 288.29 g/mol
InChI Key: LCRLBTDJPNMCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorobenzyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using fluorinated benzyl and phenyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorobenzyl or fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-benzyl-4-phenylazetidin-2-one: Lacks the fluorine substituents.

    3-Amino-1-(4-chlorobenzyl)-4-(2-chlorophenyl)azetidin-2-one: Contains chlorine instead of fluorine.

Uniqueness

The presence of fluorine atoms in 3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one may enhance its biological activity, metabolic stability, and binding affinity to targets compared to non-fluorinated analogs.

Properties

Molecular Formula

C16H14F2N2O

Molecular Weight

288.29 g/mol

IUPAC Name

3-amino-4-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]azetidin-2-one

InChI

InChI=1S/C16H14F2N2O/c17-11-7-5-10(6-8-11)9-20-15(14(19)16(20)21)12-3-1-2-4-13(12)18/h1-8,14-15H,9,19H2

InChI Key

LCRLBTDJPNMCGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.